Perhydrotriquinacene

Description

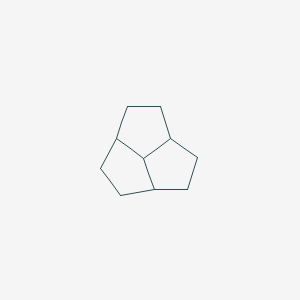

Structure

2D Structure

3D Structure

Properties

CAS No. |

17760-91-7 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

tricyclo[5.2.1.04,10]decane |

InChI |

InChI=1S/C10H16/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-10H,1-6H2 |

InChI Key |

MVMFUXACHPDDMY-UHFFFAOYSA-N |

SMILES |

C1CC2CCC3C2C1CC3 |

Canonical SMILES |

C1CC2CCC3C2C1CC3 |

Other CAS No. |

17760-91-7 |

Synonyms |

Decahydrocyclopenta[cd]pentalene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Perhydrotriquinacene and Analogues

Development of Efficient Synthetic Routes to the Perhydrotriquinacene Skeleton

The construction of the compact and sterically congested this compound core has necessitated the development of innovative and efficient synthetic strategies. Researchers have explored various pathways, including those that build the carbon skeleton through cyclization reactions and those that modify existing polycyclic structures.

Intramolecular Organometallic Cyclization Approaches

Organometallic chemistry has provided powerful tools for the formation of carbon-carbon bonds, and intramolecular cyclizations mediated by transition metals have proven particularly effective in the synthesis of complex polycyclic systems. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a notable example that has been applied to the synthesis of cyclopentenone-containing structures, which can be precursors to the this compound skeleton. wikipedia.orgnih.gov

The intramolecular version of the Pauson-Khand reaction is especially well-suited for the construction of fused bicyclic systems, such as those that can be elaborated into the triquinane framework. wikipedia.org This reaction typically involves the use of dicobalt octacarbonyl, Co2(CO)8, to mediate the cyclization of an enyne. wikipedia.org The mechanism is believed to proceed through the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the cyclopentenone product. wikipedia.orgcaltech.edu The intramolecular nature of the reaction often leads to high syn-selectivity with respect to the bridgehead hydrogen and substituents on the newly formed cyclopentane (B165970) ring. wikipedia.org While direct synthesis of the this compound skeleton via a single Pauson-Khand reaction is not straightforward, the reaction is a key step in building up the necessary fused five-membered rings. researchgate.netresearchgate.net

Cobalt-mediated cyclizations have also been explored for the synthesis of related polycyclic structures. For instance, cobalt(I) catalysts have been used in the intramolecular cyclization of diynes with nitriles to form substituted tetrahydroquinolines. Although not a direct route to this compound, these studies highlight the utility of cobalt in promoting complex intramolecular cyclizations. emory.edursc.orgescholarship.org

| Reaction Type | Precursor | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Intramolecular Pauson-Khand Reaction | Enyne | Co2(CO)8 | Bicyclo[3.3.0]octenone | Forms fused five-membered rings, often with high syn-selectivity. | wikipedia.org |

| Cobalt(I)-catalyzed [2+2+2] Cycloaddition | Diyne and Nitrile | CpCo(I) catalyst | Tetrahydroquinoline | Demonstrates cobalt's ability to mediate complex intramolecular cyclizations. |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a fundamental transformation in organic synthesis and provides a direct route to the this compound skeleton from its unsaturated precursor, triquinacene. researchgate.net The hydrogenation of the three double bonds in triquinacene leads to the formation of the saturated tricyclo[5.2.1.04,10]decane framework.

The stereochemistry of the hydrogenation is a critical aspect. The catalytic hydrogenation of all-cis-tricyclo[5.2.1.04,10]decane-2,5,8-trione to the corresponding tris-endo-triol has been shown to be highly stereoselective when using platinum(IV) oxide (PtO2) as the catalyst, affording the pure tris-endo product in 81% yield. tandfonline.com This high stereoselectivity is attributed to the steric hindrance of the concave face of the molecule, which directs the approach of hydrogen from the convex face, leading to the formation of the endo-alcohols. This strategy has been extended to the synthesis of other tris-endo-functionalized this compound derivatives. tandfonline.comtandfonline.comcsuc.catlookchem.com

| Substrate | Catalyst | Product | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| all-cis-Tricyclo[5.2.1.04,10]decane-2,5,8-trione | PtO2 | tris-endo-Tricyclo[5.2.1.04,10]decane-2,5,8-triol | 81% | Highly stereoselective, affording the pure tris-endo isomer. | tandfonline.com |

| Triquinacene | - | This compound | - | Direct route to the saturated hydrocarbon skeleton. | researchgate.net |

Photochemical Rearrangement Pathways for Polyquinane Formation

Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. nih.gov In the context of polyquinane synthesis, photochemical [2+2] cycloadditions have emerged as a powerful tool for the formation of cyclobutane (B1203170) rings, which can then be subjected to rearrangement reactions to generate larger ring systems. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

A notable example is the synthesis of tetraquinane natural products, such as crinipellins A and B. acs.orgnih.govnih.gov The key steps in this synthetic strategy involve an intramolecular photochemical [2+2] cycloaddition to construct a 5-6-4-5 tetracyclic skeleton. acs.orgnih.govnih.gov This strained intermediate is then subjected to a Cargill rearrangement, a photochemically or thermally induced isomerization of a bicyclo[n.2.0]alkan-2-one to a bicyclo[n.1.1]alkan-x-one, to furnish the desired tetraquinane framework. acs.orgnih.govnih.govresearchgate.netresearchgate.net This approach demonstrates the power of photochemical rearrangements in transforming readily available starting materials into complex polyquinane structures.

| Reaction Sequence | Key Intermediate | Rearrangement | Product Skeleton | Application | Reference |

|---|---|---|---|---|---|

| Intramolecular photochemical [2+2] cycloaddition followed by Cargill rearrangement | 5-6-4-5 tetracyclic skeleton | Cargill Rearrangement | Tetraquinane | Total synthesis of (-)-crinipellins A and B | acs.orgnih.govnih.gov |

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is paramount in the synthesis of this compound derivatives, as the rigid framework can give rise to a number of stereoisomers. Both enantioselective and diastereoselective methods have been developed to access specific stereoisomers of this important structural motif.

Enantioselective Approaches to Chiral Perhydrotriquinacenes

The synthesis of enantiomerically pure this compound derivatives is crucial for applications in asymmetric catalysis and medicinal chemistry. One successful approach involves the synthesis of a C3-symmetric triketone, a key precursor to chiral perhydrotriquinacenes, starting from an optically pure lactone that is commercially available in both enantiomeric forms. researchgate.netresearchgate.net This strategy allows for the establishment of the absolute configuration of the this compound derivative through chemical correlation. researchgate.net

Another strategy for achieving enantioselectivity is the use of chiral auxiliaries in reactions such as the Pauson-Khand reaction. researchgate.netcapes.gov.brsci-hub.se By attaching a chiral auxiliary to the enyne precursor, it is possible to influence the stereochemical outcome of the cyclization, leading to the formation of one enantiomer of the bicyclic product in excess. The auxiliary can then be removed in a subsequent step to afford the enantiomerically enriched polyquinane. For example, (1S,4R)-camphanoyl chloride has been used as a chiral auxiliary in the synthesis of angularly fused triquinanes. sci-hub.se

| Strategy | Starting Material/Auxiliary | Target Molecule | Key Features | Reference |

|---|---|---|---|---|

| Chemical Correlation | Optically pure lactone | C3-symmetric triketone | Establishes absolute configuration from a chiral pool starting material. | researchgate.netresearchgate.net |

| Chiral Auxiliary | (1S,4R)-Camphanoyl chloride | Angularly fused triquinanes | Induces asymmetry in the Pauson-Khand reaction. | sci-hub.se |

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis is essential for controlling the relative stereochemistry of multiple stereocenters within the this compound framework. A highly efficient and stereoselective synthesis of tris-endo-tricyclo[5.2.1.04,10]decane-2,5,8-triamine has been developed. tandfonline.comtandfonline.comcsuc.catlookchem.com This method involves a two-step process starting from the corresponding all-cis-triketone. tandfonline.comtandfonline.com

The key step is the catalytic hydrogenation of the triketone in the presence of benzylamine (B48309) using a partially deactivated palladium on carbon (Pd/C) catalyst. tandfonline.comtandfonline.com This reductive amination proceeds with high diastereoselectivity to afford the tris-endo-tribenzylamine derivative. The high stereoselectivity is a result of the catalyst approaching the substrate from the less sterically hindered convex face. The benzyl (B1604629) groups are subsequently removed by hydrogenolysis to give the desired tris-endo-triamine in good yield. tandfonline.com This method provides a practical route to a trifunctionalized this compound derivative with complete control over the relative stereochemistry of the three amino groups.

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| all-cis-Tricyclo[5.2.1.04,10]decane-2,5,8-trione | 1. Benzylamine, 10% Pd/C (partially deactivated), H2 (4 atm), 80 °C 2. 10% Pd/C, H2 | Tris-endo-N,N',N''-tribenzyl-tricyclo[5.2.1.04,10]decane-2,5,8-triamine | Tris-endo-Tricyclo[5.2.1.04,10]decane-2,5,8-triamine | 32% (step 1), 66% (step 2) | High diastereoselectivity in the reductive amination step. | tandfonline.comtandfonline.com |

Synthesis of Functionalized this compound Derivatives

The rigid, tricyclic framework of this compound has prompted extensive research into the synthesis of its functionalized derivatives. These efforts aim to introduce reactive sites and modify the molecule's properties for various applications. Key areas of investigation include the preparation of polyketones, the introduction of substituents at the central carbon atom, and the synthesis of amino and hydroxylated analogues.

Preparation of Polyketone Derivatives (e.g., this compound-1,4,7-trione)

The synthesis of this compound-1,4,7-trione represents a significant achievement in the functionalization of the this compound core. acs.orgcsuc.catprinceton.edu This polyketone derivative serves as a versatile intermediate for the construction of more complex molecules. The chiroptical properties and synthetic utility of this trione (B1666649) have been a subject of considerable interest. acs.orgcsuc.catprinceton.edu

One notable approach to synthesizing related polyketone structures involves the reaction of triptindantrione with lithium acetylides. This reaction, surprisingly, yields a tris(enol ether) rather than the expected triol. core.ac.uk This intermediate can then be converted to the desired trione. The reaction of triptindantrione with three equivalents of lithium acetylide in tetrahydrofuran (B95107) (THF) leads to the formation of the tris(enol ether). core.ac.uk Subsequent thermolysis of this intermediate can lead to the formation of monoketone and ultimately the desired trione derivatives. core.ac.uk

Detailed research findings have elucidated the reaction pathways and the structures of the intermediates and final products. For instance, the mass spectra of the resulting triones are very similar to those of the tris(enol ether) precursors, while their NMR and IR spectra exhibit features characteristic of cyclopentanone (B42830) rings. core.ac.uk

| Reactant | Reagent | Intermediate | Product |

| Triptindantrione | Lithium Acetylide in THF | Tris(enol ether) | This compound-1,4,7-trione derivative |

Synthesis of Centro-Substituted this compound Systems

Introducing substituents at the C-10 position, the central carbon of the this compound framework, has been a long-standing goal in synthetic organic chemistry. researchgate.netacs.org These "centro-substituted" derivatives are of theoretical interest and serve as precursors for complex molecular architectures. researchgate.netnih.gov

One successful strategy for creating centro-substituted triquinacene derivatives involves a trimethylsilyl (B98337) chloride-promoted conjugate addition of an organocuprate to a protected bicyclic enone. nih.gov This key step installs the desired substituent at the quaternary center. The resulting trimethylsilyl enol ether is then regioselectively allylated. nih.gov The allyl group is subsequently cleaved oxidatively to facilitate an intramolecular aldol (B89426) reaction, which closes the third five-membered ring of the tricyclic system. nih.gov This product can then be converted to the target centro-substituted triquinacene through standard functional group manipulations. nih.gov

Another approach involves the direct functionalization of the this compound skeleton. For example, treatment of this compound with carbomethoxynitrene, generated from the thermal decomposition of methyl azidoformate, leads to the formation of three regioisomeric methyl carbamates. researchgate.net This reaction demonstrates a preference for insertion at the tertiary C-H bonds, with the highest reactivity observed at the apical C-10 position. researchgate.net Similarly, oxidation of this compound with chromyl acetate (B1210297) also yields products resulting from reaction at the tertiary centers. researchgate.net

| Starting Material | Key Reagents | Key Reaction Type | Product Type |

| Protected Bicyclic Enone | Organocuprate, Trimethylsilyl chloride, Allyl bromide | Conjugate Addition, Allylation, Intramolecular Aldol | Centro-Substituted Triquinacene |

| This compound | Methyl Azidoformate (thermal decomposition) | Nitrene C-H Insertion | Centro-Substituted Methyl Carbamates |

| This compound | Chromyl Acetate | Oxidation | Centro-Oxidized Perhydrotriquinacenes |

Access to Amine and Hydroxylated this compound Frameworks

The introduction of amine and hydroxyl groups onto the this compound scaffold opens up possibilities for creating derivatives with altered solubility, basicity, and hydrogen-bonding capabilities.

The synthesis of amino-substituted perhydrotriquinacenes can be achieved through various established methodologies for amine synthesis. libretexts.org These include the reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia (B1221849) or amines, the Gabriel synthesis, and reductive amination of ketones. libretexts.org For instance, a ketone derivative of this compound could undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent to yield the corresponding amine.

Hydroxylated perhydrotriquinacenes can be prepared through the reduction of ketone derivatives or via the hydroxylation of the hydrocarbon skeleton. The oxidation of this compound with reagents like chromyl acetate not only provides a route to centro-substituted derivatives but can also introduce hydroxyl functionalities. researchgate.net Furthermore, the synthesis of 1- and 10-(hydroxymethyl)triquinacene has been described, highlighting routes to introduce hydroxyl groups on the periphery and at the central position of the triquinacene core. researchgate.net

| Functional Group | Synthetic Precursor | Key Reaction |

| Amine | Ketone derivative | Reductive Amination |

| Amine | Alkyl halide derivative | SN2 with Azide followed by reduction, Gabriel Synthesis |

| Hydroxyl | Ketone derivative | Reduction (e.g., with NaBH4) |

| Hydroxyl | This compound | Oxidation (e.g., with Chromyl Acetate) |

Theoretical and Computational Chemistry of Perhydrotriquinacene

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods have been instrumental in providing a detailed understanding of the energetic and structural properties of perhydrotriquinacene and related molecules. nih.govepstem.netnih.govunige.ch These computational approaches allow for the calculation of various molecular properties from first principles, without the need for empirical parameters.

Thermochemical Calculations: Enthalpies of Formation and Hydrogenation

Thermochemical calculations have been central to understanding the stability of this compound and its relationship with triquinacene. The enthalpy of formation (ΔfH°) and the enthalpy of hydrogenation are key parameters in these studies. wikipedia.orglibretexts.orgniu.edu.tw

G3(MP2) calculations, a high-level ab initio method, have been employed to determine the enthalpies of formation, hydrogenation, and isomerization for triquinacenes in the gaseous state. researchgate.netacs.orgacs.org These calculations generally show good agreement with experimental results, typically within a target range of 1 to 2 kcal/mol. acs.orgacs.org However, a notable exception was an earlier study on the hydrogenation of triquinacene to this compound, which showed deviation from both newer computational and combustion studies. researchgate.netacs.orgacs.org

Experimental determination of the enthalpy of formation for triquinacene through combustion calorimetry yielded a value of 57.51 ± 0.70 kcal/mol. acs.orgrsc.org This value is approximately 4 kcal/mol higher than previously reported figures that were derived from enthalpy of hydrogenation measurements. acs.orgrsc.org This revised experimental value aligns well with results from ab initio and DFT computations. acs.org The discrepancy in the earlier reported enthalpy of hydrogenation is now largely considered to be due to experimental error. rsc.orgresearchgate.net

The enthalpy of hydrogenation for the conversion of triquinacene to this compound has been a topic of considerable discussion. The NIST WebBook reports an enthalpy of hydrogenation (ΔrH°) of -326 ± 2 kJ/mol for the reaction of triquinacene with three moles of hydrogen gas to form this compound in the liquid phase. nist.gov For the hydrogenation of dihydrotriquinacene to this compound, the reported enthalpy change is -230 ± 2 kJ/mol. nist.gov

Table 1: Calculated and Experimental Thermochemical Data for Triquinacene and this compound

| Property | Species | Value | Method | Reference |

| Enthalpy of Formation (ΔfH°) | Triquinacene | 57.51 ± 0.70 kcal/mol | Combustion Calorimetry | acs.orgrsc.org |

| Enthalpy of Hydrogenation (ΔrH°) | Triquinacene to this compound | -326 ± 2 kJ/mol | Calorimetry (liquid phase) | nist.gov |

| Enthalpy of Hydrogenation (ΔrH°) | Dihydrotriquinacene to this compound | -230 ± 2 kJ/mol | Calorimetry (liquid phase) | nist.gov |

Computational Analysis of Molecular Strain Energy

The concept of molecular strain energy is crucial for understanding the stability and reactivity of cyclic molecules like this compound. mdpi.comresearchgate.netnih.govrsc.org Computational methods provide a powerful tool for quantifying this strain. mdpi.com

Early commentary on the heat of formation of this compound also touched upon the strain energy of the related cage molecule, dodecahedrane (B1217162). fau.eu While direct computational studies solely focused on the strain energy of this compound are not extensively detailed in the provided results, the analysis of its formation from triquinacene implicitly involves considerations of strain relief upon hydrogenation. The hydrogenation of the three double bonds in triquinacene to form the saturated this compound framework relieves the strain associated with the double bonds within the fused five-membered ring system. An analysis of the bonding pattern in triquinacene using the atoms-in-molecules (AIM) computational approach did not find significant interactions between the double bonds, suggesting that the strain is primarily localized within the individual rings and their junctions. researchgate.net

Electronic Structure and Molecular Orbital Theory Investigations

Investigations into the electronic structure of triquinacene and related systems have been pivotal, particularly in the context of the long-standing debate over homoaromaticity.

Analysis of Valence Electronic States in Related Systems

The study of valence electronic states provides insight into the bonding and potential aromaticity of a molecule. While specific studies on the valence electronic states of this compound itself are not highlighted, extensive research has been conducted on its unsaturated precursor, triquinacene, and other related systems. For instance, studies on heterotriquinacenes, such as azatriquinacene and oxatriquinacene, have explored their electronic structures and stability. thieme-connect.com The common neutral valence state of nitrogen is trivalent, while trivalent oxygen is typically found in reactive intermediates. thieme-connect.com The stability and behavior of these heteroatomic systems are largely defined by the tricyclic framework. thieme-connect.com Investigations into the molecular and electronic structures of other cyclic systems, such as tetracyanoquinodimethanes and their derivatives, have also been performed using semiempirical and ab initio methods to understand the effects of structure on electronic properties. acs.org

Theoretical Examination of Homoaromaticity Concepts in Triquinacene Systems

The concept of homoaromaticity, where a system exhibits aromatic character despite being interrupted by one or more saturated centers, was a central question in the study of triquinacene for many years. acs.orgscribd.com Initial suggestions of homoaromatic stabilization in triquinacene were based on what was believed to be an anomalous heat of hydrogenation. researchgate.net

However, subsequent and more precise experimental and theoretical work has largely disproven the existence of significant neutral homoaromaticity in triquinacene. acs.orgrsc.orgscribd.com The revised, higher enthalpy of formation for triquinacene, supported by both combustion calorimetry and high-level computations, indicates that the previously claimed homoaromatic stabilization energy of about 4.5 kcal/mol is not present. acs.org The lack of homoaromaticity is further supported by evaluations of geometric and magnetic criteria. acs.org In contrast, the transition state for the isomerization of diademane to triquinacene has been shown to be highly aromatic based on these same criteria. acs.org While some computational studies suggested that a small degree of homoaromatic stabilization could not be entirely ruled out due to the inherent challenges in accurately calculating such small energy differences, the consensus is that triquinacene is not a neutral homoaromatic molecule. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that can be difficult to probe experimentally. nih.govmit.edulbl.govnih.govrsc.org For systems related to this compound, computational studies have been applied to understand various transformations.

For example, ab initio molecular modeling studies have been conducted on the C-10-centered triquinacyl radical, cation, and anion, as well as the dimerization reaction of triquinacene to form dodecahedrane. researchgate.net These studies provide fundamental insights into the structure and reactivity of these species. Furthermore, computational methods have been used to investigate the isomerization of diademane to triquinacene, revealing a highly aromatic transition state. acs.org The activation enthalpy for this rearrangement was determined experimentally by differential scanning calorimetry and compared with values computed at the B3LYP/6-311+G**+ZPE level, showing a difference of 2.5 kcal/mol. acs.org

Simulation of Isomerization Pathways

Computational studies have been instrumental in understanding the potential energy surface of C₁₀H₁₆ isomers. A significant isomerization pathway for this compound is its rearrangement into more stable diamondoid hydrocarbons, most notably adamantane (B196018).

Detailed research findings indicate that this compound can be converted to adamantane, its most thermodynamically stable isomer, when heated in the presence of a Lewis acid catalyst like aluminum trichloride. researchgate.net This rearrangement is not merely a theoretical curiosity but has practical applications in geochemistry, where the relative abundance of adamantane compared to its precursor, this compound, serves as an indicator of the thermal maturity of petroleum fluids. geoscienceworld.org

Computational methods, such as the G3(MP2) procedure, have been used to calculate the enthalpies of formation and isomerization for various tricyclic C₁₀ hydrocarbons, providing a quantitative basis for understanding the stability differences that drive these rearrangements. researchgate.net While adamantane is the global minimum on the C₁₀H₁₆ potential energy surface, the transformation from this compound involves overcoming significant activation barriers, necessitating catalytic conditions. The mechanism is understood to proceed through a series of complex carbocationic intermediates and hydride shifts, a process that can be modeled computationally to map out the lowest energy pathways.

| Isomer | Point Group | Calculated Enthalpy of Formation (ΔfH°₂₉₈) (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Adamantane | Td | -30.3 | 0.0 |

| This compound (cis,syn,cis-Tricyclo[5.2.1.0⁴,¹⁰]decane) | C₃v | -17.5 | +12.8 |

| Protoadamantane (B92536) | Cs | -19.6 | +10.7 |

Note: Enthalpy values are sourced from computational studies and may vary slightly between different theoretical methods. The values presented are representative for comparison.

Prediction of Reactivity Profiles for Derivatives

Computational models are crucial for predicting the reactivity of the this compound skeleton, especially for its derivatives. Theoretical studies have focused on how the strained, polycyclic structure influences the stability of reactive intermediates, such as carbocations, which in turn dictates the regioselectivity of chemical reactions.

A key finding from combined experimental and theoretical investigations is the pronounced lack of reactivity at the C-10 centro (bridgehead) position. researchgate.net For instance, the oxidation of this compound with reagents known to proceed through transition states with significant positive charge buildup does not yield any products resulting from attack at the C-10 position. researchgate.net Instead, oxidation occurs at other positions on the ring system. researchgate.net

This observation is explained by computational models which predict that the formation of a carbocation at the C-10 position is highly unfavorable. The geometry of the rigid cage makes it exceedingly difficult for the C-10 carbon to achieve the planar sp² hybridization that is necessary to stabilize a positive charge. researchgate.net Further evidence for this predicted reactivity profile comes from solvolysis studies on this compound derivatives. The solvolysis of 10-tosylthis compound, a reaction that would proceed via a C-10 carbocation, is exceptionally slow. researchgate.net This aligns perfectly with theoretical predictions of a high-energy, unstable intermediate. Ab initio molecular modeling studies of the C-10 centered triquinacyl cation confirm its high energy relative to isomers where the charge is located elsewhere. researchgate.net

| Position | Carbon Type | Predicted Stability of Carbocation Intermediate | Rationale from Computational Models |

|---|---|---|---|

| C-10 (Centro) | Tertiary Bridgehead | Very Low / Unstable | High steric strain prevents the attainment of planar sp² geometry required for carbocation stabilization. researchgate.net |

| C-1 / C-7 / C-8 | Tertiary Bridgehead | Moderate | Less constrained than the C-10 position, allowing for some pyramidalization to be relieved upon ionization. |

| C-2 / C-3 / C-5 / C-6 / C-9 | Secondary | High (Relative to C-10) | Can more readily adopt geometries that stabilize positive charge; observed as sites of oxidation. researchgate.net |

Stereochemical Analysis and Chiroptical Properties of Perhydrotriquinacene Derivatives

Principles of Chiral Perhydrotriquinacene Construction

The synthesis of chiral molecules in an enantiomerically pure form is a fundamental goal in organic chemistry. One effective strategy for constructing chiral this compound derivatives involves starting from a readily available, optically pure precursor. This approach, known as chiral pool synthesis, leverages the inherent chirality of a starting material to build a more complex chiral target molecule.

An established method for the enantioselective synthesis of a C3-symmetric this compound derivative, specifically a triketone, utilizes a commercially available optically pure lactone as the starting material. researchgate.netresearchgate.net This process ensures that the chirality is controlled from the outset, leading to the formation of a specific enantiomer of the this compound skeleton. The absolute configuration of the resulting chiral this compound derivative is therefore directly linked to the known configuration of the initial lactone, a process known as chemical correlation. researchgate.net This method stands as a definitive way to establish the molecule's three-dimensional structure. researchgate.net

Spectroscopic Characterization of Chiral Perhydrotriquinacenes

Spectroscopic techniques are indispensable for the characterization of chiral molecules. mpg.demdpi.com These methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, conformation, and stereochemistry. For chiral perhydrotriquinacenes, techniques that are sensitive to chirality, known as chiroptical spectroscopies, are particularly valuable. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. daveadamslab.com It measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. researchgate.netmosbri.eu An unequal absorption results in a CD signal, which is plotted as a function of wavelength. The resulting spectrum provides a unique fingerprint for a specific enantiomer. nih.gov

In the study of chiral this compound derivatives, CD spectroscopy has been instrumental in confirming stereochemical assignments. researchgate.netresearchgate.net For instance, the enantiomer designated as (+)-1, a C3-perhydrotriquinacene triketone, exhibits a positive Cotton effect in its CD spectrum. researchgate.net The Cotton effect refers to the characteristic change in optical rotation and the appearance of a CD band in the vicinity of an absorption band of a chromophore.

Furthermore, chemical modification of the chiral this compound can be used to create derivatives suitable for other chiroptical analysis methods. The conversion of the (+)-triketone into its corresponding tribenzoate derivative, (+)-12, allows for analysis using the exciton (B1674681) chirality method. This derivative was found to display a positive exciton chirality, which further corroborates the stereochemical assignment. researchgate.net

Below is a summary of the chiroptical data observed for these derivatives.

| Compound | Derivative | Spectroscopic Observation | Implication |

| (+)-1 | Triketone | Positive Cotton Effect | Confirms stereochemical assignment |

| (+)-12 | Tribenzoate | Positive Exciton Chirality | Corroborates absolute configuration |

Stereoisomeric Characterization and Assignment Methodologies

Determining the absolute configuration of a chiral molecule is a critical aspect of stereochemical analysis. For this compound derivatives, a combination of synthetic strategy and spectroscopic analysis provides a robust methodology for this purpose.

The primary method for establishing the absolute configuration of the chiral this compound triketone was chemical correlation. researchgate.netresearchgate.net By synthesizing the target molecule from a starting material of known absolute configuration (an optically pure lactone), the stereochemistry of the product is unequivocally established, assuming the stereochemical course of the reactions is understood.

Chiroptical spectroscopy serves as a crucial secondary method to confirm these assignments. frontiersin.org The relationship between the observed CD signal and the molecule's absolute configuration is often consistent for a given class of compounds. The key findings are:

Cotton Effect: The (+)-enantiomer of the this compound triketone showed a positive Cotton effect. researchgate.net This correlation between the sign of the Cotton effect and the stereochemistry provides a basis for assigning the configuration of similar derivatives.

Exciton Chirality: The conversion of the triketone to a tribenzoate derivative allows the application of the exciton coupling principle. The observation of a positive exciton chirality for the (+)-tribenzoate provides an independent confirmation of the assigned absolute configuration. researchgate.net

These methodologies, combining synthesis from a chiral pool with detailed chiroptical analysis, represent a powerful and reliable approach for the stereoisomeric characterization of this compound derivatives.

Reactivity, Derivatization, and Transformation Pathways of Perhydrotriquinacene

Rearrangement Reactions of the Perhydrotriquinacene Skeleton

The this compound skeleton is susceptible to rearrangement reactions, most notably its isomerization to adamantane (B196018) and related diamondoid structures. This transformation is typically catalyzed by Lewis acids and proceeds through a series of carbocationic intermediates.

Under the influence of strong Lewis acids such as aluminum trichloride, this compound can undergo a complex series of 1,2-hydride and alkyl shifts, ultimately leading to the thermodynamically more stable adamantane cage structure. mdpi.comresearchgate.net This rearrangement is a key process in the formation of adamantane from various tricyclic precursors and is of interest in the study of carbocation chemistry and the synthesis of diamondoid hydrocarbons. mdpi.comgeoscienceworld.org The rate of this "adamantization" is influenced by the structural similarity of the starting material to the final adamantane product. researchgate.net For instance, the rearrangement of twistane (B1239035) to adamantane is faster than that of this compound due to twistane's closer structural resemblance to adamantane. researchgate.net

The mechanism of these rearrangements involves the formation of carbocations at various positions on the this compound framework. cambridgescholars.com The stability of these carbocations and the energy barriers for the subsequent shifts dictate the reaction pathway and the final product distribution. masterorganicchemistry.com Computational studies have been employed to elucidate the intricate potential energy surface of these rearrangements, identifying the key intermediates and transition states.

It has been noted that in the context of tricyclodecane rearrangements, protoadamantane (B92536) is the final intermediate before the formation of adamantane. dss.go.th By analogy, methylprotoadamantanes are considered potential penultimate isomers in the rearrangement of tricycloundecanes. dss.go.th

Oxidation and Functionalization Reactions (e.g., Chromyl Acetate (B1210297) Oxidation, Nitrene Insertion)

The functionalization of the this compound skeleton can be achieved through various oxidative and insertion reactions, allowing for the introduction of new functional groups and the modification of the hydrocarbon framework.

Chromyl Acetate Oxidation: The oxidation of this compound with chromyl acetate has been investigated to probe the reactivity of different positions on the ring system. researchgate.net This reaction is known to proceed through transition states with significant carbocation character, making it a useful tool for assessing the ability of a given ring position to accommodate a positive charge and achieve sp² hybridization. researchgate.net In the case of this compound, oxidation with chromyl acetate yields a mixture of products, including ketones and tertiary alcohols. researchgate.net Notably, no oxidation products at the C-10 (apical) position were detected, suggesting that the formation of a carbocation at this position is disfavored. researchgate.net

Nitrene Insertion: Nitrene insertion reactions provide a method for the direct C-H amination of the this compound skeleton. researchgate.netnumberanalytics.com The reaction of this compound with a nitrene precursor, such as methyl azidoformate (N₃CO₂Me), at elevated temperatures leads to the insertion of the nitrene into C-H bonds. researchgate.net The reactivity of the different C-H bonds in this compound towards nitrene insertion has been studied, revealing a preference for insertion at tertiary centers over secondary centers. researchgate.netdigimat.in This selectivity is attributed to the greater ability of tertiary centers to stabilize the free-radical character present in the transition state of the nitrene insertion reaction. researchgate.net The relative reactivity ratio for the tertiary apical (C-10), tertiary non-apical, and methylene (B1212753) protons has been determined, providing insights into the electronic and steric factors governing this transformation. researchgate.net

The following table summarizes the products obtained from the chromyl acetate oxidation and nitrene insertion reactions of this compound:

| Reaction | Reagents and Conditions | Products | Product Ratio | Observations |

|---|---|---|---|---|

| Chromyl Acetate Oxidation | CrO₃, AcOH/Ac₂O | Ketone (at non-apical position), Tertiary Alcohol, Tertiary Acetate | 37:51:12 | No oxidation at the C-10 (apical) position was observed. researchgate.net |

| Nitrene Insertion | N₃CO₂Me, 120 °C | Carbamates from insertion at tertiary apical, tertiary non-apical, and methylene positions | Relative reactivity ratio of 4.0:3.8:1.0 (per hydrogen) | Preference for insertion at tertiary centers. researchgate.net |

Formation and Stability of Cationic, Anionic, and Radical this compound Species

The study of cationic, anionic, and radical species derived from this compound provides fundamental insights into the structure, stability, and reactivity of these intermediates.

Cationic Species: The formation of the perhydrotriquinacenyl cation is a key aspect of the acid-catalyzed rearrangement to adamantane. mdpi.comresearchgate.net The stability of carbocations at different positions of the this compound framework has been a subject of interest. researchgate.net The absence of oxidation products at the C-10 position during chromyl acetate oxidation suggests that the formation of a carbocation at this apical position is energetically unfavorable. researchgate.net This is likely due to increased ring strain and unfavorable geometry for sp² hybridization at this position. researchgate.net Computational studies have been used to model the structure and stability of the C-10-centered triquinacyl cation. researchgate.net

Anionic and Radical Species: The C-10-centered triquinacyl anion and radical have also been the focus of theoretical investigations. researchgate.net The relative stability of the triquinacyl radical has been compared to other radical systems, with hyperconjugative interactions playing a role in its stabilization. researchgate.net The energetic cost of deforming the geometry to accommodate the radical center influences its stability. researchgate.net The study of these species is important for understanding reactions that may proceed through radical or anionic intermediates. nih.gov The generation and characterization of such species can provide valuable data for validating theoretical models and understanding bonding in strained ring systems. researchgate.net

Chemical Transformations for Diverse Scaffold Generation

The this compound framework serves as a versatile starting point for the generation of other complex and diverse molecular scaffolds. mdpi.comgeoscienceworld.org Its chemical transformations are not limited to the formation of adamantane.

For instance, derivatives of this compound can be used in a variety of synthetic transformations to build upon the existing tricyclic core. researchgate.netraco.cat The functional groups introduced through oxidation or other reactions can serve as handles for further elaboration. researchgate.netcapes.gov.br This allows for the construction of novel polycyclic systems and cage compounds. The ability to selectively functionalize different positions on the this compound skeleton is crucial for its use as a building block in organic synthesis. researchgate.net

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of molecules with specific spatial arrangements of functional groups. This has potential applications in areas such as medicinal chemistry and materials science, where the defined geometry of a molecule is critical for its function. mdpi.comrsc.orgresearchgate.net The transformation of this compound and its derivatives can lead to the synthesis of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. rsc.org

Advanced Research Applications and Contextual Studies of Perhydrotriquinacene

Geochemical Significance: Perhydrotriquinacene as a Hydrocarbon Biomarker and Precursor

In petroleum geochemistry, the analysis of specific hydrocarbon molecules provides crucial information about the origin, thermal history, and alteration processes of petroleum. nih.gov These molecular fossils, or biomarkers, are indispensable tools for evaluating source rocks and generated hydrocarbons. nih.govmdpi.com this compound has emerged as a significant compound in this context, particularly in relation to diamondoids—cage-like hydrocarbons that are exceptionally resistant to thermal degradation and biodegradation. geoscienceworld.orgarxiv.org

The thermal maturity of petroleum fluids is a critical parameter in assessing a petroleum system. igiltd.com While many biomarker maturity parameters exist, they can become unreliable at high maturity levels. medwinpublishers.com Diamondoids are valuable indicators in these high-maturity oils and condensates. igiltd.comx-mol.net

Recent research has identified this compound (PTQ) as a suspected precursor to adamantane (B196018), the simplest diamondoid. geoscienceworld.orgx-mol.net This relationship forms the basis of a novel and promising petroleum maturity model. A parameter called the Adamantane Index , based on the relative abundances of adamantane and this compound, has been proposed. x-mol.net This index shows an excellent correlation with vitrinite reflectance equivalent (VRE), a standard measure of thermal maturity, demonstrating superiority over previously established diamondoid indices. geoscienceworld.orgx-mol.net The transformation of the less stable this compound into the ultra-stable adamantane cage structure is a predictable function of the thermal stress experienced by the petroleum fluid. x-mol.net

Table 1: this compound in Petroleum Maturity Assessment

| Parameter | Description | Significance in Geochemistry |

|---|---|---|

| Adamantane Index | A maturity parameter based on the relative concentrations of adamantane and its precursor, this compound. x-mol.net | Provides a robust model for estimating the thermal maturity of hydrocarbon fluids, especially from marine source rocks, with a high coefficient of determination (0.87) against VRE. geoscienceworld.orgx-mol.net |

| Precursor Molecule | this compound is hypothesized to rearrange into adamantane under thermal stress in geological settings. geoscienceworld.org | The declining concentration of this compound relative to adamantane indicates increasing maturity and the extent of thermal cracking. x-mol.net |

The study of how complex organic molecules transform under geological conditions of heat and pressure is fundamental to petroleum science. mdpi.commdpi.com The presence and relative abundance of compounds like this compound help geochemists reconstruct these transformation pathways. x-mol.netnih.gov

Role in Diamondoid-Based Petroleum Maturity Models

Design and Application of this compound as Chiral Scaffolds in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. frontiersin.org A key area within this field is the development of chiral scaffolds—rigid molecules that can create a chiral environment for applications in molecular recognition and asymmetric catalysis. frontiersin.orgrsc.org Due to its rigid, C₂-symmetric, and inherently chiral framework, this compound is a molecule with theoretical potential for such applications, analogous to other well-studied cage-like structures. researchgate.net

Enantioselective molecular recognition, where a host molecule preferentially binds to one enantiomer of a chiral guest, is a significant challenge in supramolecular chemistry. d-nb.info Success requires hosts with well-defined, chiral cavities. While research has focused on scaffolds like triptycenes and metallosupramolecular cages, the fundamental principles apply to potential hosts like this compound. researchgate.netnih.gov

The rigid, concave shape of the this compound skeleton could be functionalized with binding groups to create a chiral pocket. This architecture could then be used to discriminate between enantiomers of guest molecules through complementary shape and interaction-site matching. The goal is to maximize shape complementarity and weak interactions to achieve effective binding and recognition of chiral substrates that may lack strong interaction sites like hydrogen bonds. d-nb.info

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, often relies on chiral catalysts or reagents. slideshare.netdu.ac.in The efficiency and selectivity of these processes are highly dependent on the three-dimensional structure of the chiral inductor.

This compound's conformationally rigid structure is an attractive feature for the design of chiral ligands. By attaching coordinating atoms (e.g., phosphorus, nitrogen) to the this compound backbone, it is possible to create ligands where the spatial arrangement of the coordinating sites is precisely fixed. When these ligands coordinate to a metal center, they create a well-defined chiral environment that can direct the stereochemical outcome of a catalytic reaction, such as hydrogenation or carbon-carbon bond formation, with high stereoselectivity. libretexts.orgrsc.org The rigidity of the scaffold prevents unwanted conformational flexibility, which can often lead to a loss of enantioselectivity. researchgate.net

Enantiodiscriminating Host Architectures

Exploration of this compound in Materials Science Precursors

The development of new polymers and materials with advanced properties is a major focus of materials science. Caged hydrocarbons, known as diamondoids, have been identified as valuable molecular building blocks for nanotechnology and polymer synthesis due to their unique physicochemical properties, including high thermal stability and structural rigidity. arxiv.org As a related saturated polycyclic hydrocarbon, this compound presents potential as a precursor for specialized materials. arxiv.org

Polymers derived from biological or renewable sources are of increasing interest as alternatives to traditional petroleum-based plastics. innovationnewsnetwork.comresearchgate.net While this compound is not a biopolymer, the principles of creating materials with unique properties from specific molecular building blocks apply. The incorporation of a rigid, defined, three-dimensional structure like this compound into a polymer backbone could lead to materials with enhanced thermal stability, specific mechanical properties, and low dielectric constants. Its hydrocarbon nature suggests it could be used to create hydrophobic and chemically resistant materials. While this remains a field for future research, the established use of related molecules suggests that this compound is a candidate for exploration in the synthesis of advanced polymers and functional materials. arxiv.orginnovationnewsnetwork.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adamantane |

| Diamondoids |

| Hopanes |

| Steranes |

| Naphthalenes |

| Phenanthrenes |

| Triptycenes |

| Benzo[ghi]perylene trisimide |

| Porphyrins |

| Polyvinyl alcohol |

| Starch |

| Chitosan |

| Phosphorus |

Future Research Directions and Unexplored Avenues in Perhydrotriquinacene Chemistry

Emerging Synthetic Methodologies for Complex Architectures

The construction of the perhydrotriquinacene skeleton and its derivatives remains a synthetic challenge due to the need to control the all-cis stereochemistry of the five-membered rings. Future research will likely focus on developing more efficient, stereoselective, and modular synthetic strategies.

Advanced Cycloaddition Cascades: While Diels-Alder reactions have been foundational, the development of novel cycloaddition cascades could provide more direct access to the polyquinane core. eurekalert.orgnih.gov For instance, palladium-catalyzed multicomponent reactions that generate reactive intermediates like ortho-quinodimethanes in situ could be adapted to build complex fused-ring systems in a single step. eurekalert.org Research into photoenolization/Diels–Alder (PEDA) reactions, which can construct polycyclic rings with quaternary carbon centers, also presents a promising avenue for creating highly substituted this compound analogues. acs.org

Metathesis-Based Strategies: Olefin metathesis, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis (ROM), and Ring-Rearrangement Metathesis (RRM), has emerged as a powerful tool for assembling complex cyclopentanoid structures. thieme-connect.comresearchgate.netresearchgate.net Future work could focus on designing novel tandem-metathesis sequences to rapidly build the linear triquinane precursor, which can then be hydrogenated to this compound. researchgate.net These methods offer the potential for more convergent and flexible syntheses, allowing for the introduction of diverse functional groups. beilstein-journals.org

C-H Activation and Functionalization: Late-stage C-H functionalization offers a revolutionary approach to derivatizing the this compound scaffold without the need for pre-installed functional groups. Biocatalytic methods, using enzymes like cytochrome P450s, have shown success in performing diverse and selective oxidations (hydroxylation, carboxylation) on complex terpenoid scaffolds. acs.org Applying such biocatalysts to the inert C-H bonds of this compound could generate a library of novel oxidized derivatives with potential biological activity.

Flow Chemistry and Photochemistry: The use of flow reactors for photochemical transformations could enable safer and more scalable syntheses of this compound precursors and derivatives. symeres.com Photochemical reactions, which are often key steps in vitamin D synthesis, demonstrate the power of light-driven reactions in creating complex polycyclic systems and could be adapted for polyquinane synthesis. symeres.com

Advanced Spectroscopic Probes for Structural and Electronic Characterization

The compact and often symmetric nature of this compound and its derivatives can lead to complex and overlapping signals in spectroscopic analyses, necessitating the use of advanced and combined techniques for unambiguous characterization.

Multi-dimensional and Advanced NMR Spectroscopy: While standard 1D NMR is essential, future studies will increasingly rely on a suite of advanced 2D NMR techniques, such as gCOSY, gHSQC, gHMBC, and gNOESY. researchgate.net These methods are crucial for assigning the signals of the compact cage structure and defining the relative stereochemistry, especially in substituted derivatives. researchgate.netresearchgate.net For particularly challenging structures, comparing experimental NMR data with quantum mechanically calculated chemical shifts using Density Functional Theory (DFT) provides a powerful tool for structural verification. researchgate.net

High-Resolution Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry are invaluable for characterizing complex polycyclic compounds and identifying oligomeric or byproduct structures that may form during synthesis. nih.govcore.ac.uk

Synergistic Use of X-ray Crystallography and NMR: The combination of X-ray crystallography and NMR spectroscopy offers a highly complementary approach to structural elucidation. nih.govnews-medical.netcreative-biostructure.comnih.govjeolusa.com While X-ray crystallography provides a definitive solid-state structure of crystalline derivatives, NMR offers crucial information about the molecule's structure and dynamics in solution. news-medical.netcreative-biostructure.com For non-crystalline derivatives or to understand conformational flexibility, NMR remains the primary tool, but its findings can be supported by DFT-optimized structures. researchgate.net

Vibrational Spectroscopy (IR and Raman): Advanced vibrational spectroscopy techniques, including in situ Raman spectroscopy, can provide detailed information about the molecular structure and functional groups. nih.gov These methods are non-destructive and can be used to monitor reactions in real-time, offering insights into the formation of the this compound framework.

Novel Theoretical Frameworks and Predictive Modeling for Reactivity

Computational chemistry is an indispensable tool for understanding the unique properties of strained molecules like this compound. Future research will leverage increasingly sophisticated theoretical models to predict structure, stability, and reactivity.

Strain Energy Calculations: The significant ring strain in the this compound skeleton is a defining feature. Advanced computational methods, such as high-level electronic structure theories (e.g., W1BD, G-4, CBS-APNO) and DFT, can be used to accurately quantify this strain energy. mdpi.comnih.gov Developing computational group equivalents provides a direct and efficient way to compute strain energies, which helps in understanding the molecule's thermodynamic properties and reactivity. mdpi.com Newer tools that use neural network potentials trained on DFT data are emerging to provide quantum-level accuracy for strain calculations at a lower computational cost. arxiv.org

Predictive Reactivity Models: The reactivity of the this compound scaffold, particularly at its bridgehead positions, can be predicted using various theoretical approaches. Models based on electronic structure, such as the highest occupied molecular orbital (HOMO), Fukui function (FF), and dual descriptor (DD), can predict the most likely sites for electrophilic, nucleophilic, or radical attack. acs.org Automatic mechanism generation software, like the Reaction Mechanism Generator (RMG), can be adapted to model the complex reaction networks involved in both the synthesis and potential decomposition of strained polycyclic systems. mit.edumit.edu

Modeling Dynamic Behavior: The rigid structure of this compound makes it an excellent candidate for studying dynamic disorder in the crystalline state. First-principles calculations can model thermodynamic properties and phase behavior, providing insights into how the molecular shape influences crystal packing and stability. chemrxiv.org Such studies can help explain the physical properties of this compound-based materials.

Interdisciplinary Applications and Potential beyond Current Scope

The unique, rigid, and "sphere-like" topology of the this compound framework makes it an attractive building block for applications beyond traditional organic chemistry, particularly in materials science, nanotechnology, and medicinal chemistry. researchgate.net

Materials Science: Caged hydrocarbons are being explored as high-energy-density materials (HEDMs) due to their strained skeletons, which can release significant energy upon decomposition. researchgate.netchemrxiv.org Functionalized perhydrotriquinacenes could be designed as precursors to novel carbon-rich materials or as components in advanced polymers where the rigid core imparts specific mechanical or thermal properties.

Nanotechnology and Supramolecular Chemistry: The well-defined cavity of this compound and its derivatives suggests potential applications in host-guest chemistry. researchgate.net It could serve as a fundamental unit for constructing larger, closed-network molecules or as a scaffold for nanodevices and nanostructured coatings. core.ac.uknovelticsconferences.com Its rigid structure is ideal for positioning functional groups in precise three-dimensional orientations, a key requirement in molecular engineering. alliedacademies.organnexpublishers.com

Medicinal Chemistry: Polycyclic structures are common motifs in biologically active natural products and pharmaceuticals. beilstein-journals.orgacs.org The rigid this compound scaffold can be used to hold pharmacophoric elements in a fixed conformation, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. acs.org Future research could involve synthesizing libraries of functionalized perhydrotriquinacenes for screening against various diseases.

Challenges and Opportunities in this compound Research

The path forward in this compound chemistry is not without its difficulties, but each challenge presents a corresponding opportunity for innovation and discovery.

Synthetic Complexity: The primary challenge remains the efficient and stereocontrolled synthesis of the all-cis-fused framework, especially when installing multiple functional groups or quaternary centers. nih.govbeilstein-journals.org This difficulty, however, drives the opportunity to develop novel synthetic methodologies, such as cascade reactions and advanced catalysis, that could have broad applications in organic synthesis. eurekalert.orgthieme-connect.com

Characterization and Purification: The purification of polycyclic compounds and the unambiguous elucidation of their structures can be demanding. nih.govbeilstein-journals.org This challenge creates an opportunity to push the boundaries of analytical chemistry by combining multiple advanced spectroscopic techniques with computational modeling to solve complex structural problems. researchgate.netnih.gov

Understanding and Harnessing Strain: The inherent strain energy of this compound contributes to its unique reactivity and properties. mdpi.comchemrxiv.org While this can lead to instability, it also offers the opportunity to use this stored energy to drive specific chemical transformations or to design novel energetic materials.

Exploring the "Chemical Space": A vast number of this compound derivatives remain unsynthesized and unexplored. The opportunity lies in systematically expanding the chemical space of these compounds through late-stage functionalization and modular synthesis. acs.orgchiroblock.com This exploration will likely lead to the discovery of molecules with novel properties and unforeseen applications in interdisciplinary fields, solidifying the importance of polyquinane chemistry for years to come. researchgate.nett4tutorials.com

Q & A

Q. What are the established synthetic routes for Perhydrotriquinacene, and how do reaction conditions influence yield and stereochemistry?

this compound synthesis typically involves cyclization or hydrogenation of precursor polycyclic hydrocarbons. Key variables include catalyst selection (e.g., PtO₂ or Pd/C for hydrogenation), solvent polarity, temperature, and reaction duration. For example, elevated temperatures (>100°C) may accelerate hydrogenation but risk side reactions. To optimize stereochemical outcomes, chiral catalysts or templated substrates can enforce specific conformations. Researchers should replicate protocols with controlled variations (e.g., solvent swaps) and validate purity via GC-MS or HPLC .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

High-resolution H/C NMR is critical for identifying proton environments and carbon frameworks, while X-ray crystallography resolves stereochemistry and bond angles. For NMR, deuterated solvents (e.g., CDCl₃) and relaxation agents (e.g., Cr(acac)₃) enhance signal clarity. Crystallographic analysis requires high-purity single crystals, often grown via slow evaporation in nonpolar solvents. Cross-validate findings with IR spectroscopy (C-H stretching modes) and computational geometry optimization (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and stability under varying conditions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model thermal stability by tracking bond vibrations under temperature gradients (e.g., 300–500 K). For solvent interactions, use COSMO-RS to simulate solvation effects. Validate predictions with experimental DSC (decomposition onset) and kinetic studies (Arrhenius plots). Ensure computational parameters align with experimental conditions (e.g., solvent dielectric constant) .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies often arise from purity issues (e.g., residual solvents), measurement techniques (calorimetry vs. computational estimates), or stereoisomer interference. To resolve:

- Conduct systematic replication using high-purity samples (>99%, verified via HPLC).

- Compare DSC (direct measurement) with group-contribution methods (e.g., Benson’s increments).

- Apply error analysis (e.g., Monte Carlo simulations) to quantify uncertainty in experimental setups.

Document all conditions (e.g., atmosphere, heating rates) to enable cross-study comparisons .

Q. What experimental design strategies optimize the study of this compound’s catalytic applications?

Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, substrate ratios). For catalytic hydrogenation:

- Employ in-situ FTIR to monitor intermediate formation.

- Compare turnover frequencies (TOF) under controlled pressures (1–10 bar H₂).

- Include negative controls (e.g., catalyst-free reactions) to rule out thermal effects.

Leverage response surface methodology (RSM) to model optimal conditions and validate with triplicate trials .

Q. How can researchers ensure reproducibility in this compound-based studies, particularly in preclinical models?

Adhere to NIH guidelines for experimental reporting:

- Specify synthetic batches (e.g., Lot IDs) and storage conditions (e.g., inert atmosphere).

- Document in vitro/in vivo models (e.g., cell lines, animal strains) with institutional ethics approvals.

- Share raw data (spectra, crystallographic files) via repositories like Zenodo.

Use standardized assays (e.g., IC₅₀ determinations with positive controls) to minimize inter-lab variability .

Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (knowledge-gap filling), Novel (unexplored stereochemical effects), Ethical (IACUC compliance), and Relevant (catalysis, material science) .

- Contradiction Analysis : Apply TRIZ principles to dissect opposing data (e.g., stability vs. reactivity) and propose mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.